(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-14-8-9-15-17(11-14)26-18(20(15)22)10-13-6-4-5-7-16(13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVQQVGGNMXNPI-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is usually introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the benzofuran in the presence of a base.
Formation of the Phenoxyacetate Moiety: This step involves the reaction of the benzofuran derivative with a phenoxyacetic acid derivative, often using esterification conditions with a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethoxy and phenoxyacetate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related benzofuran derivatives:
Table 1: Structural and Functional Comparison of (Z)-Methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate and Analogues
Key Observations from Comparative Analysis
Stereochemistry : The Z-configuration in the target compound distinguishes it from E-isomers (e.g., Compound 1 ), which exhibit confirmed herbicidal activity. Stereoelectronic effects (e.g., conjugation stability) may alter reactivity and target binding.
Substituent Effects: Ethoxy (Target) vs. Furyl () vs. Benzyl (): Furyl groups enable π-stacking, while benzyl esters improve lipophilicity.
Biological Activity: Herbicidal activity is prominent in E-isomers with imino substituents , while antimicrobial activity correlates with carboxylic acids (e.g., ) or thiazole cores .
Synthetic Accessibility : Pd-catalyzed methods are scalable for agrochemical derivatives, whereas multi-step syntheses (e.g., ) may limit practical applications.
Contradictions and Limitations
Biological Activity
(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry. The structural components of this compound suggest various pharmacological properties, including anticholinesterase and antiprotozoal activities.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 365.4 g/mol. The compound features a methylene bridge linking the benzofuran moiety to a phenoxyacetate group, which is critical for its biological activity.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, a series of benzofuranone derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). One compound in this series demonstrated an IC50 value of 10 nM, indicating potent activity against AChE, which is crucial in the treatment of Alzheimer's disease and other cognitive disorders .
Antiprotozoal Activity
The antiprotozoal properties of benzofuran derivatives have been explored, with some compounds showing effectiveness against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the benzofuran scaffold enhance biological activity, suggesting that this compound may also exhibit similar effects .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target organisms. For example, its potential role as an AChE inhibitor suggests it may compete with acetylcholine at the enzyme's active site, thereby increasing acetylcholine levels in synaptic clefts .
Case Studies
- Anticholinesterase Inhibition : In a study evaluating the anticholinesterase activity of various benzofuran derivatives, it was found that modifications to the ethoxy group significantly influenced inhibitory potency. The most effective compound was identified as a derivative with an IC50 value lower than that of standard inhibitors used in clinical settings .
- Antiprotozoal Testing : A recent investigation into the efficacy of related compounds against E. histolytica showed that certain structural modifications enhanced potency significantly. Compounds with electron-withdrawing groups on the phenyl ring were particularly effective, suggesting a potential pathway for optimizing this compound for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?
Answer:
The synthesis typically involves sequential steps: (i) formation of the benzofuran core via cyclization, (ii) introduction of the ethoxy group at position 6, (iii) Z-selective condensation of the methylidenephenoxy moiety, and (iv) esterification. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzofuran formation, while dichloromethane is optimal for esterification .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during condensation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the Z-isomer, confirmed by HPLC purity >95% .
Basic: How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?
Answer:
- NMR :
- IR : Strong absorbance at 1720–1740 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O ester) .
- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀O₇: 384.1209) .
Basic: What are the common reactivity patterns of the benzofuran and ester moieties in this compound?
Answer:
- Benzofuran core :
- Ester group :
Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 40–75%) for this compound?
Answer:
Discrepancies arise from:
- Impurity of intermediates : Use HPLC to quantify intermediates; repurify if purity <90% .
- Z/E isomerization : Monitor reaction progress via ¹H NMR. Adding steric hindrance (e.g., bulky bases) stabilizes the Z-isomer .
- Oxygen sensitivity : Perform reactions under inert gas (N₂/Ar) to prevent oxidation of the methylidene group .
Methodology : Design a fractional factorial experiment (temperature, solvent, catalyst) to identify dominant yield factors .
Advanced: What experimental strategies are recommended to elucidate the compound’s biological targets and mechanisms?
Answer:
- In vitro assays :
- Target identification :
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) :
- MD simulations (GROMACS) : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å) and hydrogen-bond persistence .
Advanced: What methodologies are used to study metabolic pathways and metabolite identification?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH; analyze via LC-MS/MS .
- Metabolite profiling :
- Stable isotope labeling : Use ¹³C-labeled compound to track metabolic fate in vivo .
Advanced: How does crystallography contribute to understanding the compound’s structural stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
